1-Chloro-2-iodobenzene

概要

説明

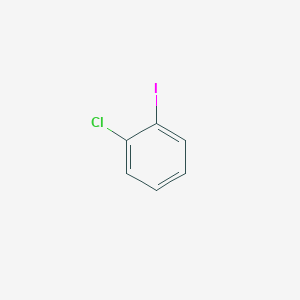

1-Chloro-2-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a halogenated derivative of benzene, where a chlorine atom and an iodine atom are substituted at the first and second positions of the benzene ring, respectively. This compound is known for its utility in organic synthesis and as a precursor in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodobenzene can be synthesized through several methods. One common method involves the halogen exchange reaction, where 1-chloro-2-bromobenzene is treated with sodium iodide in acetone. The reaction proceeds via nucleophilic substitution, replacing the bromine atom with an iodine atom.

Industrial Production Methods: In industrial settings, this compound is often produced through the diazotization of 2-chloroaniline followed by a Sandmeyer reaction. In this process, 2-chloroaniline is first diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then reacted with potassium iodide to yield this compound.

化学反応の分析

Types of Reactions: 1-Chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone is a typical reagent for halogen exchange reactions.

Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

科学的研究の応用

Organic Synthesis

1-Chloro-2-iodobenzene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form biaryl compounds. This process is essential for synthesizing pharmaceuticals and agrochemicals .

- Formation of Aryl Iodides : The compound can be transformed into aryl iodides, which are important for further functionalization in organic synthesis .

Case Study: Synthesis of Aryl Compounds

A study demonstrated the use of this compound in the synthesis of N,N-diaryl-o-phenylenediamines through palladium-catalyzed coupling with anilines. This method showcases the compound's utility in generating complex molecular architectures relevant to drug development .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The halogen substituents enhance biological activity and selectivity .

Example: Anticancer Activity

A series of studies have explored the anticancer properties of compounds synthesized from this compound, showing promising results against breast and lung cancer cell lines, thus highlighting its potential as a lead compound for drug development .

Material Science

In material science, this compound is used as a precursor for the development of advanced materials:

- Polymer Chemistry : It can be utilized in the synthesis of functionalized polymers through radical polymerization techniques, contributing to the development of materials with tailored properties for specific applications .

Case Study: Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

作用機序

The mechanism of action of 1-chloro-2-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond, which is more reactive than carbon-chlorine bonds. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.

類似化合物との比較

- 1-Chloro-4-iodobenzene

- 1-Bromo-2-iodobenzene

- 1-Fluoro-2-iodobenzene

Comparison: 1-Chloro-2-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity patterns compared to other halogenated benzenes. The iodine atom’s larger size and lower bond dissociation energy make it more reactive in substitution and coupling reactions, while the chlorine atom provides additional sites for further functionalization.

生物活性

1-Chloro-2-iodobenzene (C6H4ClI), also known as o-chloroiodobenzene, is a halogenated aromatic compound with significant implications in organic synthesis and biological research. This compound is characterized by its unique structure, which includes both chlorine and iodine substituents on a benzene ring. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and environmental science.

- Molecular Formula : C6H4ClI

- Molecular Weight : 238.45 g/mol

- CAS Number : 615-41-8

- Melting Point : 1°C

- Boiling Point : 108–110°C at 15 mmHg

- Density : 1.954 g/cm³

This compound exhibits various mechanisms of action due to its electrophilic nature, which allows it to participate in nucleophilic substitutions and electrophilic aromatic substitutions. The presence of halogens enhances its reactivity, making it a useful intermediate in the synthesis of biologically active compounds.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including this compound, possess antimicrobial properties. A study demonstrated that derivatives of iodobenzene exhibited significant antifungal activity, suggesting that similar compounds could be explored for their potential as antifungal agents.

Enzyme Interactions

This compound has been utilized in studies examining its interaction with various enzymes. It has been shown to act as an inhibitor for certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 . This inhibition can affect drug metabolism and the pharmacokinetics of co-administered drugs.

Toxicological Studies

Toxicological assessments have revealed that compounds like this compound may induce cellular stress responses. In vitro studies have indicated that exposure to this compound can lead to increased levels of reactive oxygen species (ROS) in certain cell lines, which may contribute to cytotoxic effects .

Case Study 1: Antifungal Activity

A recent study evaluated the antifungal efficacy of various halogenated compounds, including this compound. The results showed that this compound had an IC50 value indicating moderate antifungal activity against Candida species, suggesting its potential use in developing new antifungal therapies.

Case Study 2: Enzyme Inhibition

In another investigation focusing on drug metabolism, researchers studied the effects of this compound on human liver microsomes. The findings indicated significant inhibition of CYP enzymes, particularly CYP1A2, which is critical for the metabolism of many therapeutic agents. This highlights the importance of understanding such interactions for drug development and safety assessments .

Applications in Research

This compound serves as a valuable precursor in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceutical applications. Its role as an intermediate allows for the creation of various derivatives that may exhibit enhanced biological activities.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physical properties of 1-Chloro-2-iodobenzene, and how do they influence experimental design?

this compound (C₆H₄ClI, MW 238.45 g/mol) has a melting point of 5–7°C and a boiling point of 234.5°C at atmospheric pressure. Its solubility varies:

- Water : Insoluble (i H₂O)

- Ethanol : Slightly soluble (sl EtOH)

- Acetone : Freely soluble (s ace) .

Methodological Note : Solubility data discrepancies exist between sources (e.g., ethanol solubility reported as "slightly" vs. "freely" soluble). Verify solvent compatibility via small-scale trials before scaling reactions.

Q. What synthetic methods are commonly used to prepare this compound?

The compound is synthesized via direct halogenation of chlorobenzene using iodine monochloride (ICl) under controlled conditions or via Ullmann-type coupling of aryl halides. A one-step approach involves iodination of 1-chlorobenzene derivatives using NaI/CuI catalysts in polar aprotic solvents (e.g., DMF) .

Key Consideration : Monitor reaction temperature (optimal range: 80–100°C) to avoid di-iodination byproducts.

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light or moisture, as hydrolysis can generate corrosive HI. Solubility in chlorinated solvents (e.g., CHCl₃) makes them suitable for long-term storage .

Q. What analytical techniques are recommended for characterizing this compound?

- 1H NMR (CDCl₃): Peaks at δ 7.3–7.6 ppm (aromatic protons) with coupling patterns confirming substitution positions .

- GC-MS : Retention time ~12.5 min (non-polar column) with molecular ion [M]⁺ at m/z 238 .

- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/Cl/I ratios .

Advanced Research Questions

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

In tandem coupling protocols, this compound acts as a dual electrophile . The iodine atom undergoes oxidative addition with Pd(0) catalysts first due to lower bond dissociation energy (C–I: ~234 kJ/mol vs. C–Cl: ~327 kJ/mol). Sequential coupling with arylboronic acids yields unsymmetrical biaryls (e.g., 64% yield for 4kl in a model reaction) .

Optimization Tip : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours.

Q. What thermodynamic properties govern the sublimation and vaporization of this compound?

- Sublimation Enthalpy (ΔsubH) : 71.86 ± 0.21 kJ/mol (303–323 K) .

- Vaporization Enthalpy (ΔvapH) : 55.9 ± 0.2 kJ/mol (293–345 K) .

Experimental Design : Use torsion-effusion mass spectrometry or DSC to measure phase transitions. Note that isomer purity (e.g., 1-chloro-4-iodobenzene) may skew results .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies (e.g., ethanol solubility in CRC Handbooks ) arise from measurement conditions (temperature, solvent grade). To reconcile:

Replicate experiments using USP-grade solvents.

Report detailed protocols (e.g., saturation concentration method vs. gravimetric analysis).

Cross-validate with computational models (e.g., COSMO-RS) .

Q. What factors influence regioselectivity in reactions involving this compound?

The ortho-chloro group directs electrophilic substitution to the para position relative to iodine due to steric hindrance and electronic effects. In Pd-catalyzed reactions, iodine’s faster oxidative addition ensures preferential coupling at the C–I site, leaving the C–Cl bond intact for subsequent functionalization .

Q. How does the electronic nature of substituents affect the reactivity of this compound in catalytic cycles?

Electron-withdrawing groups (e.g., –NO₂) enhance oxidative addition rates at C–I by polarizing the bond. Conversely, electron-donating groups (e.g., –OCH₃) slow catalysis but improve stability. Computational studies (DFT) suggest a linear correlation between Hammett σ values and activation energies .

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

特性

IUPAC Name |

1-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOPBCQHNWNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060647 | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-41-8 | |

| Record name | 1-Chloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。